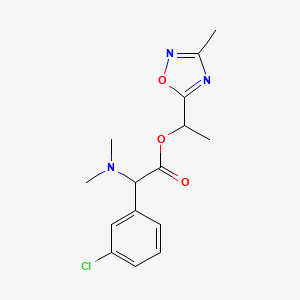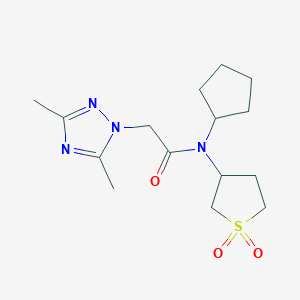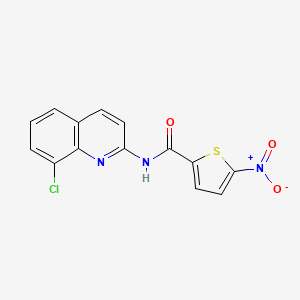![molecular formula C18H24N4O2S B6966649 [3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B6966649.png)
[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone is a fascinating compound that has attracted attention due to its unique structure and potential applications in various scientific fields. Its complex architecture includes a combination of a triazole ring, piperidine ring, and a cyclohepta[b]thiophene system, which contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, often starting from readily available starting materials. A typical synthetic route might involve the following steps:
Formation of the triazole ring: : Starting with the cyclization of azides with alkynes under copper(I)-catalyzed conditions to form the 1,2,3-triazole ring.
Attachment of the piperidine ring: : Using piperidine as a nucleophile to displace a suitable leaving group attached to the triazole ring.
Construction of the cyclohepta[b]thiophene system: : This may involve a series of cyclization reactions starting from a suitable diene and a sulfur-containing precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, focusing on steps that can be performed efficiently and with high yield. Advanced methods like continuous flow synthesis could be employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions, such as:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution agents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions:
Oxidation could yield sulfoxides or sulfones.
Reduction might produce more reduced forms of the triazole or piperidine rings.
Substitution can result in various derivatives with different functional groups attached to the rings.
Aplicaciones Científicas De Investigación
This compound's unique structure makes it suitable for various scientific applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as a bioactive compound, possibly interacting with enzymes or receptors.
Medicine: : Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone depends on its interaction with biological targets. It might interact with enzymes, inhibiting their activity, or bind to receptors, modulating signaling pathways. The triazole ring, in particular, is known for its bioactive properties, and its presence in this compound suggests potential for diverse biological effects.
Comparación Con Compuestos Similares
Compared to similar compounds, [3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone stands out due to its unique combination of rings and functional groups, providing a distinctive reactivity profile and potential biological activity.
Similar Compounds
[4-(hydroxymethyl)triazol-1-yl]piperidine: : Lacks the cyclohepta[b]thiophene system.
[4-(hydroxymethyl)triazol-1-yl]cyclohepta[b]thiophene: : Missing the piperidine ring.
[3-(hydroxymethyl)piperidin-1-yl]cyclohepta[b]thiophene: : Contains only the piperidine and cyclohepta[b]thiophene systems.
There you have it! This compound is quite the character in the chemical world, wouldn’t you say?
Propiedades
IUPAC Name |
[3-[4-(hydroxymethyl)triazol-1-yl]piperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-12-14-10-22(20-19-14)15-6-4-8-21(11-15)18(24)17-9-13-5-2-1-3-7-16(13)25-17/h9-10,15,23H,1-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDESHTOWWBEVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)N3CCCC(C3)N4C=C(N=N4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one](/img/structure/B6966572.png)
![5-(dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrazine-2-carboxamide](/img/structure/B6966578.png)
![(7,8-Dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-[5-(dimethylamino)pyrazin-2-yl]methanone](/img/structure/B6966581.png)
![4-methylsulfonyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperazine-1-carboxamide](/img/structure/B6966595.png)
![3-(methoxymethyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B6966610.png)
![N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6966614.png)
![2-(3,4-difluorophenyl)-N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazole-5-carboxamide](/img/structure/B6966625.png)
![4-(4-ethoxy-6-methylpyrimidin-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6966627.png)
![1-Methyl-3-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]-1-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B6966633.png)
![2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide](/img/structure/B6966636.png)
![1-(3-Chloro-4-fluorophenyl)sulfonyl-4-[(1-methyltetrazol-5-yl)methyl]piperazine](/img/structure/B6966641.png)



